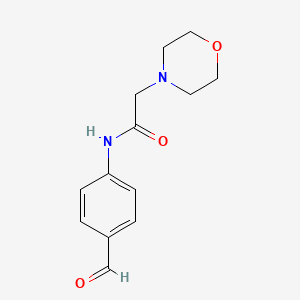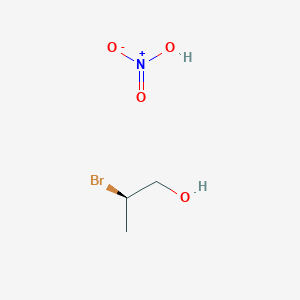
Nitric acid--(2R)-2-bromopropan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid–(2R)-2-bromopropan-1-ol (1/1) is a chemical compound that combines nitric acid with (2R)-2-bromopropan-1-ol in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–(2R)-2-bromopropan-1-ol typically involves the reaction of (2R)-2-bromopropan-1-ol with nitric acid under controlled conditions. The reaction is carried out in a suitable solvent, often at low temperatures to prevent decomposition or unwanted side reactions. The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of nitric acid–(2R)-2-bromopropan-1-ol may involve large-scale batch or continuous processes. The key steps include the careful handling of nitric acid, which is a strong oxidizing agent, and the use of appropriate safety measures to prevent hazardous reactions. The product is typically purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Nitric acid–(2R)-2-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom in the compound can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Nitric acid–(2R)-2-bromopropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of brominated molecules on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of nitric acid–(2R)-2-bromopropan-1-ol involves its interaction with molecular targets through its bromine and nitric acid moieties. The bromine atom can participate in electrophilic substitution reactions, while the nitric acid component can act as an oxidizing agent. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitric acid–(2S)-2-bromopropan-1-ol: Similar in structure but with a different stereochemistry.
Nitric acid–(2R)-2-chloropropan-1-ol: Similar but with a chlorine atom instead of bromine.
Nitric acid–(2R)-2-iodopropan-1-ol: Similar but with an iodine atom instead of bromine.
Uniqueness
Nitric acid–(2R)-2-bromopropan-1-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in synthesis and research.
Propriétés
Numéro CAS |
651007-57-7 |
|---|---|
Formule moléculaire |
C3H8BrNO4 |
Poids moléculaire |
202.00 g/mol |
Nom IUPAC |
(2R)-2-bromopropan-1-ol;nitric acid |
InChI |
InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m1./s1 |
Clé InChI |
WFEIYHSGCLXOTO-AENDTGMFSA-N |
SMILES isomérique |
C[C@H](CO)Br.[N+](=O)(O)[O-] |
SMILES canonique |
CC(CO)Br.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
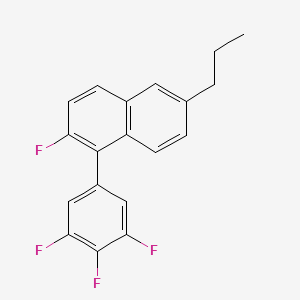

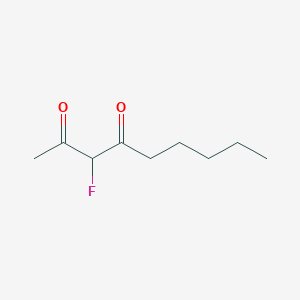
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
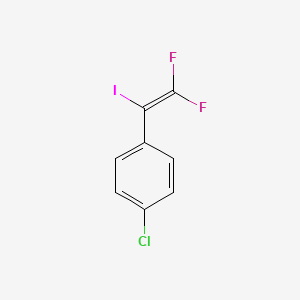


![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
